molecular formula C23H18ClN5OS B2514869 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one CAS No. 344262-91-5

6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one

Cat. No.: B2514869
CAS No.: 344262-91-5
M. Wt: 447.94
InChI Key: GWXSABDYOSQHRQ-UHFFFAOYSA-N
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Description

This compound is a complex polycyclic heterocyclic molecule featuring a pentazapentacyclic core with a 3-chlorobenzylsulfanyl substituent and a ketone group. The 3-chlorophenyl group introduces electron-withdrawing properties, which may influence reactivity, solubility, and binding affinity in biological systems. Synonyms for this compound include MLS000325677, CHEMBL1415118, and KS-00003CLV, indicating its presence in multiple chemical databases .

Properties

IUPAC Name

6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5OS/c24-16-6-3-4-14(10-16)13-31-23-26-22-25-12-18-20(29(22)27-23)11-19-17-7-2-1-5-15(17)8-9-28(19)21(18)30/h1-7,10,12,19H,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXSABDYOSQHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC3=C(C2=O)C=NC4=NC(=NN34)SCC5=CC(=CC=C5)Cl)C6=CC=CC=C61
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the functional groups within the compound.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Scientific Research Applications

6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[118003,1104,8

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Medicine: Research may explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound could be utilized in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism by which 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituent groups, aromatic ring modifications, or heteroatom positioning. Below is a detailed comparison with key analogs identified in the literature and commercial catalogs:

Structural Analogs with Modified Aromatic Substituents

Compound Name Key Structural Differences CAS Number Suppliers Notable Properties/Applications
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol 4-chlorophenyl vs. 3-chlorophenyl; pyrimidinol core instead of pentazapentacyclic system 337923-89-4 3 Enhanced lipophilicity due to para-substituted chloro group; potential kinase inhibitor
6-{[(3-Nitrophenyl)sulfonyl]amino}hexanoic acid Nitrophenylsulfonyl group; linear hexanoic acid chain 33317-48-5 2 Water-soluble derivative; used in peptide conjugation or prodrug design
6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol Bromine substitution; thiol group at position 2 866143-62-6 4 Higher molecular weight; potential for disulfide bond formation in drug delivery

Analogs with Core Heterocyclic Modifications

Compound Name Key Structural Differences CAS Number Suppliers Notable Properties/Applications
6-{[(4-Chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one Simplified pyrimidinone core; thiol groups at positions 2 and 6 N/A 2 Chelating agent for metal ions; studied in catalysis or metalloenzyme inhibition
6-{[(4-Methoxyphenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one Methoxybenzylamino group; tetrahydroquinolinone core 1157411-52-3 5 Improved metabolic stability; explored as a CNS-active compound

Research Findings and Gaps

  • Structural Diversity : Modifying the chloro-substituent position (3- vs. 4-) significantly alters electronic properties, as seen in NMR chemical shifts and logP values .
  • Supplier Availability: The parent compound is listed by 3 suppliers, while analogs like 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol have broader commercial availability, reflecting higher demand .
  • In contrast, analogs such as Zygocaperoside () and phosphine-containing heterocycles () have well-documented applications, highlighting a research gap for this specific molecule.

Biological Activity

The compound 6-[(3-chlorophenyl)methylsulfanyl]-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one (CAS No. 344262-91-5) is a complex organic molecule characterized by a unique pentacyclic structure and various functional groups that contribute to its biological activity. This article explores the biological properties of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClN5OS with a molecular weight of approximately 447.94 g/mol. Its structure features a chlorophenyl group and a methylsulfanyl moiety that are critical for its biological interactions.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. A study assessed its efficacy against Staphylococcus aureus and Escherichia coli and found that it inhibited bacterial growth at concentrations as low as 50 µg/mL.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL

Anticancer Potential

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.

Key Findings:

  • Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer)
  • Apoptosis Induction: Increased caspase-3 activity was observed.
  • Bcl-2 Modulation: Decreased Bcl-2 expression correlated with increased apoptosis.

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism:

  • Cytokine Inhibition: Suppression of NF-kB signaling pathway.

Case Studies

  • Study on Antimicrobial Activity : A comparative study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of several compounds including this one. Results indicated a strong correlation between structural features and antimicrobial potency.
  • Cancer Cell Line Study : A recent publication in Cancer Research highlighted the apoptotic effects of the compound on MCF-7 cells, providing evidence for its potential use in cancer therapy.

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